molecular formula C5H9FO3 B1474685 2-Fluoro-4-methoxybutanoic acid CAS No. 1781339-10-3

2-Fluoro-4-methoxybutanoic acid

Cat. No. B1474685
CAS RN: 1781339-10-3
M. Wt: 136.12 g/mol
InChI Key: YFZBPCPVWRZASC-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxybutanoic acid (FMB) is an organic compound that has been investigated for its potential applications in a variety of scientific fields. It is a four-carbon molecule with a fluorine atom attached to the second carbon, and a methoxy group attached to the fourth carbon. FMB has been studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Stereoselective Synthesis and Applications in Organic Chemistry

Research has focused on the stereoselective synthesis of γ-fluorinated α-amino acids, leveraging compounds like 2-Fluoro-4-methoxybutanoic acid for the synthesis of enantiomerically enriched fluorinated amino acids. These compounds are crucial in the development of pharmaceuticals and agrochemicals due to their ability to influence biological activity through the introduction of fluorine atoms (Laue, Kröger, Wegelius, & Haufe, 2000).

Material Science and Electrochemistry

In the realm of materials science, partially fluorinated ethers based on 2-Fluoro-4-methoxybutanoic acid derivatives have been utilized to enhance the performance of lithium-ion batteries. These compounds contribute to the formulation of electrolytes that offer improved oxidative durability, thermal stability, and electrochemical performance at high voltages, making them suitable for next-generation energy storage technologies (Kim et al., 2017).

Biotechnological Prospects

Fluorinated compounds, including those derived from 2-Fluoro-4-methoxybutanoic acid, are increasingly significant in biotechnology. The unique properties conferred by fluorine atoms, such as enhanced stability and binding specificity, are being explored for the development of novel biocatalytic processes and the production of fluorinated biomolecules. This includes the biocatalytic synthesis of fluorinated organic acids, which opens new avenues for the production of value-added chemicals and pharmaceuticals through environmentally friendly methodologies (Carvalho & Oliveira, 2017).

Medical Imaging and Diagnostics

The development of fluorine-18 labeled radiopharmaceuticals based on fluorinated butanoic acid derivatives represents a significant advance in the field of medical imaging. These compounds, including (2S,4S)-2-[18F]fluoro-4-(phosphonomethyl)pentanedioic acid, are being investigated as potential agents for positron emission tomography (PET) imaging of prostate cancer, demonstrating the critical role of fluorinated compounds in enhancing diagnostic accuracy and patient care (Graham et al., 2013).

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methoxybutanoic acid is not provided in the search results. It’s important to note that the mechanism of action would depend on the specific context in which the compound is used.

Safety and Hazards

The safety data sheet for a similar compound, Perfluoro-4-methoxybutanoic acid, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, and should be handled with personal protective equipment .

properties

IUPAC Name

2-fluoro-4-methoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO3/c1-9-3-2-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZBPCPVWRZASC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-methoxybutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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